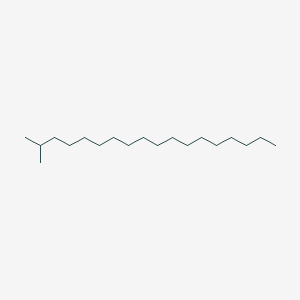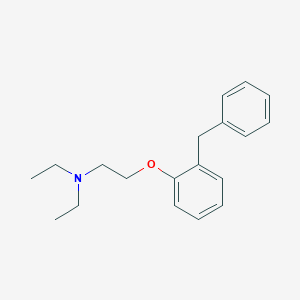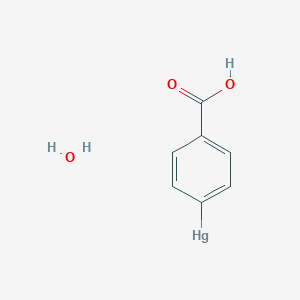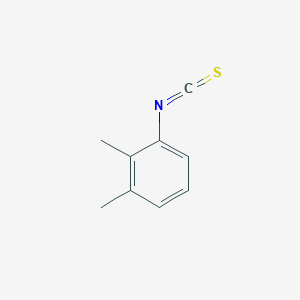
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C22H36N2O2 and a molecular weight of 368.54 g/mol. This compound is also known as BMEP or BME-2P.
Wirkmechanismus
The mechanism of action of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It is also thought to act on the central nervous system, reducing the perception of pain.
Biochemical and Physiological Effects:
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is its potent anti-inflammatory and analgesic properties. This makes it a valuable compound for the development of new drugs for the treatment of pain and inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl-. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the investigation of its potential applications in other areas, such as cancer treatment and neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and potential side effects.
In conclusion, Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- is a chemical compound with significant potential for scientific research. Its anti-inflammatory and analgesic properties make it a valuable candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Synthesemethoden
The synthesis of Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- involves the reaction of 4-morpholino-2-phenylbutyronitrile and 2-(2-morpholinoethyl) morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. This synthesis method has been optimized to achieve high yields of BMEP.
Wissenschaftliche Forschungsanwendungen
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
1241-77-6 |
|---|---|
Produktname |
Butyronitrile, 4-morpholino-2-(2-morpholinoethyl)-2-phenyl- |
Molekularformel |
C20H29N3O2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C20H29N3O2/c21-18-20(19-4-2-1-3-5-19,6-8-22-10-14-24-15-11-22)7-9-23-12-16-25-17-13-23/h1-5H,6-17H2 |
InChI-Schlüssel |
FMAUXVWPDOEKAZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CCC(CCN2CCOCC2)(C#N)C3=CC=CC=C3 |
Andere CAS-Nummern |
1241-77-6 |
Synonyme |
2-(2-Morpholinoethyl)-2-phenyl-4-morpholinobutanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



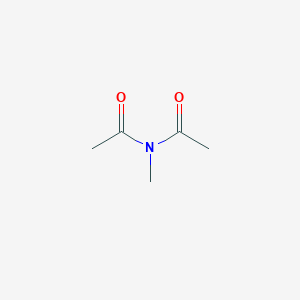
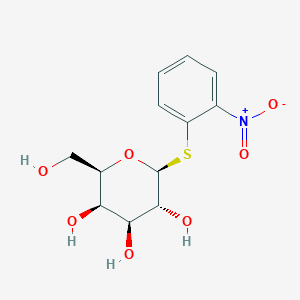
![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)
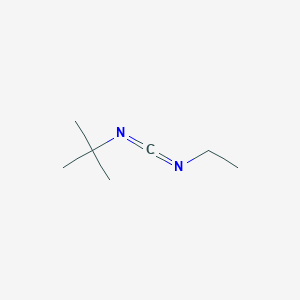
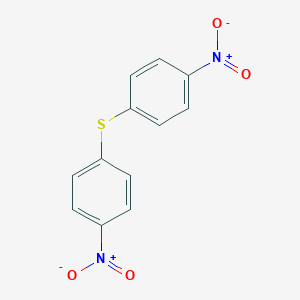
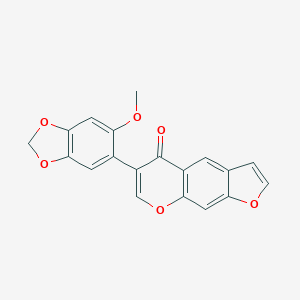
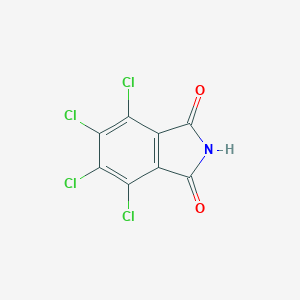
![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)
